molecular formula C11H10IN B11839770 1-(Aminomethyl)-4-iodonaphthalene

1-(Aminomethyl)-4-iodonaphthalene

Cat. No.: B11839770
M. Wt: 283.11 g/mol
InChI Key: HQIFWYIYFDKSBC-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-4-iodonaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the 1-position and an iodine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-4-iodonaphthalene can be synthesized through several methods. One common approach involves the iodination of 1-(aminomethyl)naphthalene. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. Another method involves the direct amination of 4-iodonaphthalene using aminomethylating agents like formaldehyde and ammonium chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-4-iodonaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to yield primary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include azido-naphthalenes or cyano-naphthalenes.

    Oxidation: Products include imines or nitriles.

    Reduction: Products include primary amines or secondary amines.

Scientific Research Applications

1-(Aminomethyl)-4-iodonaphthalene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-4-iodonaphthalene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The aminomethyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(Aminomethyl)naphthalene: Lacks the iodine atom, making it less reactive in substitution reactions.

    4-Iodonaphthalene: Lacks the aminomethyl group, limiting its applications in biological systems.

    1-(Aminomethyl)-2-iodonaphthalene: Similar structure but with the iodine atom at the 2-position, affecting its reactivity and binding properties.

Uniqueness: 1-(Aminomethyl)-4-iodonaphthalene is unique due to the presence of both the aminomethyl and iodine substituents, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

IUPAC Name

(4-iodonaphthalen-1-yl)methanamine

InChI

InChI=1S/C11H10IN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H,7,13H2

InChI Key

HQIFWYIYFDKSBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2I)CN

Origin of Product

United States

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